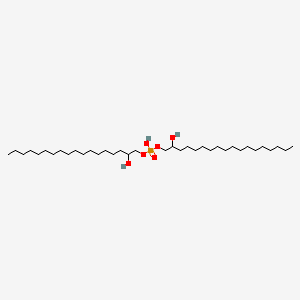
1-Tetracontanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Tetracontanol is a long-chain fatty alcohol with the molecular formula C40H82O . It is a white, waxy solid at room temperature and is known for its high melting point. This compound is part of the fatty alcohol family, which are alcohols with long carbon chains. These compounds are often derived from natural sources such as plant waxes and animal fats.
准备方法
Synthetic Routes and Reaction Conditions
1-Tetracontanol can be synthesized through the reduction of fatty acids or their derivatives. One common method involves the hydrogenation of fatty acid esters in the presence of a catalyst such as nickel or palladium. The reaction typically occurs under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources. For example, it can be extracted from plant waxes through a series of steps including saponification, extraction, and distillation. The process ensures the removal of impurities and yields a high-purity product.
化学反应分析
Types of Reactions
1-Tetracontanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding fatty acid, tetracontanoic acid.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Acid chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Tetracontanoic acid.
Reduction: Tetracontane.
Substitution: Various esters and ethers depending on the reagents used.
科学研究应用
1-Tetracontanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the production of cosmetics, lubricants, and surfactants.
作用机制
The mechanism of action of 1-Tetracontanol involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The exact molecular targets and pathways are still under investigation, but its effects on membrane dynamics are well-documented.
相似化合物的比较
1-Tetracontanol can be compared with other long-chain fatty alcohols such as:
- 1-Hexadecanol (C16H34O)
- 1-Octadecanol (C18H38O)
- 1-Eicosanol (C20H42O)
Uniqueness
This compound is unique due to its exceptionally long carbon chain, which imparts distinct physical and chemical properties. Its high melting point and waxy nature make it suitable for specific industrial applications where other fatty alcohols may not be as effective.
List of Similar Compounds
- 1-Hexadecanol
- 1-Octadecanol
- 1-Eicosanol
- 1-Docosanol (C22H46O)
- 1-Tetracosanol (C24H50O)
属性
CAS 编号 |
164350-12-3 |
|---|---|
分子式 |
C40H82O |
分子量 |
579.1 g/mol |
IUPAC 名称 |
tetracontan-1-ol |
InChI |
InChI=1S/C40H82O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41/h41H,2-40H2,1H3 |
InChI 键 |
UZSAQAWEIQNGJT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


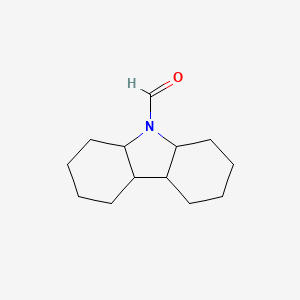
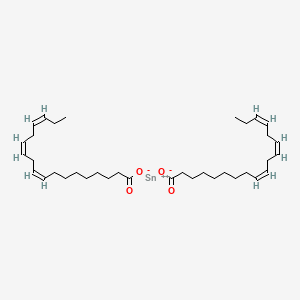
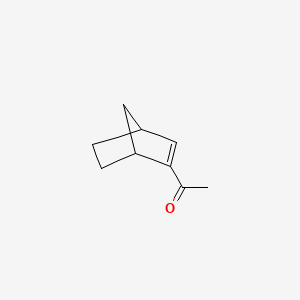
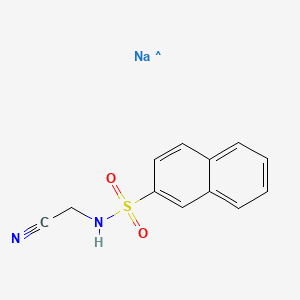
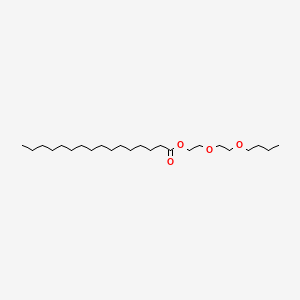
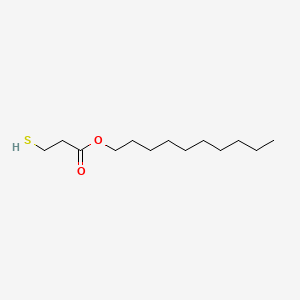
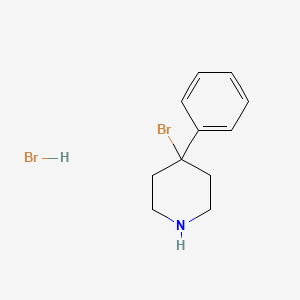
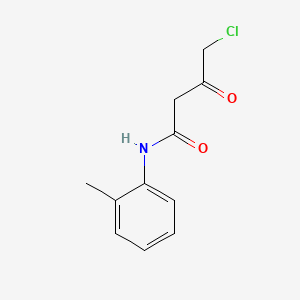
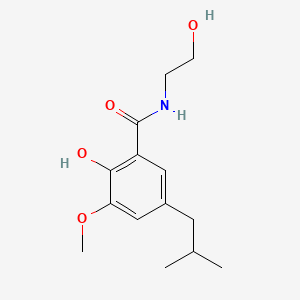
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
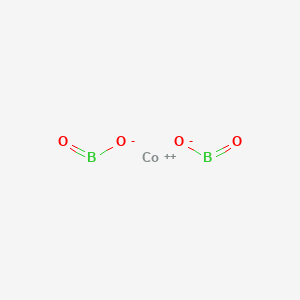
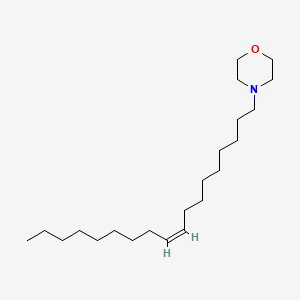
![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)
